molecular formula C13H17N B11942569 2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile CAS No. 30568-30-0

2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile

Cat. No.: B11942569
CAS No.: 30568-30-0
M. Wt: 187.28 g/mol
InChI Key: ALCHFHFTPLGICW-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile is an organic compound characterized by a nitrile group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable nitrile source under basic conditions. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(2,4,5-trimethylphenyl)propanenitrile
  • 2-Methyl-2-(2,4-dimethylphenyl)propanenitrile
  • 2-Methyl-2-(2,6-dimethylphenyl)propanenitrile

Uniqueness

2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile is unique due to the presence of three methyl groups on the aromatic ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

30568-30-0

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-methyl-2-(2,4,6-trimethylphenyl)propanenitrile

InChI

InChI=1S/C13H17N/c1-9-6-10(2)12(11(3)7-9)13(4,5)8-14/h6-7H,1-5H3

InChI Key

ALCHFHFTPLGICW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)(C)C#N)C

Origin of Product

United States

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